Benzyl 3-oxo-2-(phenylsulfanyl)butanoate

Description

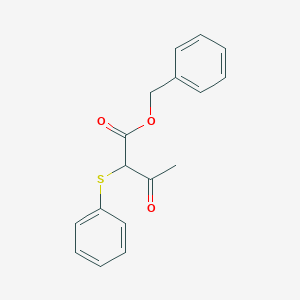

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate is a synthetic ester characterized by a benzyl ester group, a ketone moiety at the 3-position, and a phenylsulfanyl (thioether) substituent at the 2-position of the butanoate backbone. This structural complexity distinguishes it from simpler esters, as the sulfur atom and keto group confer unique electronic and steric properties.

Properties

CAS No. |

139101-20-5 |

|---|---|

Molecular Formula |

C17H16O3S |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

benzyl 3-oxo-2-phenylsulfanylbutanoate |

InChI |

InChI=1S/C17H16O3S/c1-13(18)16(21-15-10-6-3-7-11-15)17(19)20-12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3 |

InChI Key |

JRAURNOHKYDRHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OCC1=CC=CC=C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-oxo-2-(phenylsulfanyl)butanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-oxo-2-(phenylsulfanyl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-2-(phenylsulfanyl)butanoate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the phenylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate ()

Structural Differences :

- Ester Group : Ethyl ester vs. benzyl ester in the target compound.

- Substituent : A 2,5-dioxopyrrolidin-3-yl group replaces the phenylsulfanyl group.

Functional Properties :

- Exhibits anthelmintic (EC₅₀ = 0.12 μg/mL against Haemonchus contortus) and cytotoxic activity (IC₅₀ = 0.76 μg/mL against MCF-7 breast cancer cells).

- The pyrrolidin ring enhances hydrogen-bonding interactions, critical for binding to biological targets .

However, the absence of a pyrrolidin moiety could reduce specificity for certain biological targets.

Methyl 2-benzoylamino-3-oxobutanoate ()

Structural Differences :

- Ester Group : Methyl ester vs. benzyl ester.

- Substituent: A benzoylamino group replaces the phenylsulfanyl group.

Functional Properties :

- Primarily used as a precursor for enamine derivatives. The benzoylamino group facilitates nucleophilic substitution reactions.

Comparison: The phenylsulfanyl group in the target compound may offer greater stability under acidic conditions compared to the benzoylamino group. Additionally, the benzyl ester could slow hydrolysis relative to the methyl ester, extending bioavailability in physiological environments.

Benzyl Butanoate and Simpler Esters ()

Structural Differences :

- Substituents: Simple benzyl butanoate lacks the 3-oxo and phenylsulfanyl groups.

Functional Properties :

- Found in natural products (e.g., passion fruit) as flavor compounds. For example, ethyl butanoate contributes fruity notes and is highly volatile .

Comparison: The 3-oxo and phenylsulfanyl groups in the target compound reduce volatility and increase polarity, making it less suitable for flavor applications but more viable in non-volatile applications like pharmaceuticals.

Benzoate Esters ()

Structural Differences :

- Backbone: Benzoate esters (e.g., phenyl benzoate) feature a benzene ring directly attached to the ester, whereas the target compound has a butanoate chain.

Regulatory Context :

- Benzoates like methyl benzoate (CAS 93-58-3) are regulated for use in cosmetics and food due to established safety profiles .

Comparison: The butanoate backbone with sulfur and keto groups may introduce novel reactivity or toxicity profiles, necessitating separate regulatory evaluation.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Key Research Findings and Implications

Synthetic Flexibility : The target compound’s synthesis may borrow methodologies from , but the thioether group necessitates sulfur-compatible reaction conditions .

Regulatory Considerations: Unlike simpler benzoates or butanoates, the target compound’s novel structure requires thorough toxicological evaluation before commercial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.